molecular formula C16H17N B040278 2-(3,5-Dimethylphenyl)isoindoline CAS No. 113439-98-8

2-(3,5-Dimethylphenyl)isoindoline

Cat. No.: B040278
CAS No.: 113439-98-8
M. Wt: 223.31 g/mol
InChI Key: XQMDUXLERZQIOA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)isoindoline is an organic compound characterized by an isoindoline core structure substituted with a 3,5-dimethylphenyl group This compound belongs to the class of isoindolines, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)isoindoline typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the 3,5-dimethylphenyl group . The reaction conditions often include the use of a suitable solvent, such as N-methyl-2-pyrrolidone, and a catalyst like palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the aromatic ring or the isoindoline core.

Scientific Research Applications

2-(3,5-Dimethylphenyl)isoindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-1,3-dihydroisoindole
  • 1H-Isoindole, 2-(3,5-dimethylphenyl)-2,3-dihydro

Uniqueness

2-(3,5-Dimethylphenyl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-7-13(2)9-16(8-12)17-10-14-5-3-4-6-15(14)11-17/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDUXLERZQIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=CC=CC=C3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346654
Record name 2-(3,5-Dimethylphenyl)isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113439-98-8
Record name 2-(3,5-Dimethylphenyl)isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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